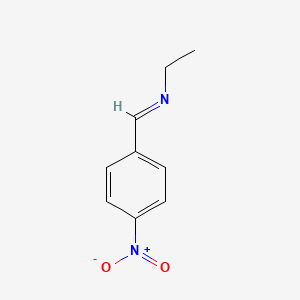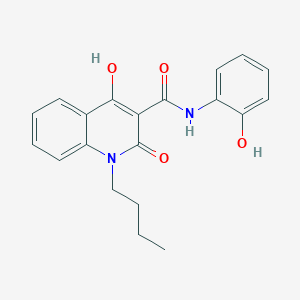
5-(4-Chlorophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Clorofenil)-4-((3-piridinilmetileno)amino)-4H-1,2,4-triazol-3-tiol es un compuesto heterocíclico que presenta un anillo de triazol, un grupo clorofenilo y una porción de piridinilmetileno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(4-Clorofenil)-4-((3-piridinilmetileno)amino)-4H-1,2,4-triazol-3-tiol normalmente implica los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante la ciclación de derivados de hidracina apropiados con disulfuro de carbono en presencia de una base como el hidróxido de potasio.
Introducción del grupo clorofenilo: El grupo clorofenilo se introduce mediante una reacción de sustitución nucleofílica, donde un haluro de clorofenilo reacciona con el intermedio de triazol.
Adición de la porción de piridinilmetileno: El paso final implica la condensación del derivado de triazol con piridina-3-carbaldehído en condiciones ácidas o básicas para formar el compuesto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo tiol en el compuesto puede sufrir oxidación para formar disulfuros.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o yodo en presencia de una base.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono.
Sustitución: Hidruro de sodio o terc-butóxido de potasio en solventes apróticos como la dimetilformamida.
Productos principales
Oxidación: Disulfuros.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, 5-(4-Clorofenil)-4-((3-piridinilmetileno)amino)-4H-1,2,4-triazol-3-tiol se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de varias reacciones químicas y mecanismos.
Biología
Biológicamente, este compuesto ha mostrado promesa como agente antimicrobiano. Los estudios han demostrado su efectividad contra una gama de patógenos bacterianos y fúngicos, lo que lo convierte en un candidato para el desarrollo de nuevos antibióticos.
Medicina
En medicina, la investigación ha indicado posibles propiedades anticancerígenas. Se ha encontrado que el compuesto inhibe el crecimiento de ciertas líneas celulares cancerosas, posiblemente a través de la inducción de apoptosis o la inhibición de la proliferación celular.
Industria
Industrialmente, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica o características electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Clorofenil)-4-((3-piridinilmetileno)amino)-4H-1,2,4-triazol-3-tiol implica su interacción con varios objetivos moleculares. En aplicaciones antimicrobianas, puede inhibir enzimas clave o alterar la integridad de la membrana celular. En aplicaciones anticancerígenas, podría inducir apoptosis a través de la activación de caspasas o inhibir la proliferación celular al interferir con la síntesis de ADN.
Comparación Con Compuestos Similares
Compuestos similares
5-(4-Clorofenil)-4H-1,2,4-triazol-3-tiol: Carece de la porción de piridinilmetileno.
4-((3-Piridinilmetileno)amino)-4H-1,2,4-triazol-3-tiol: Carece del grupo clorofenilo.
5-(4-Metilfenil)-4-((3-piridinilmetileno)amino)-4H-1,2,4-triazol-3-tiol: Contiene un grupo metilo en lugar de un átomo de cloro en el anillo fenilo.
Unicidad
La presencia de los grupos clorofenilo y piridinilmetileno en 5-(4-Clorofenil)-4-((3-piridinilmetileno)amino)-4H-1,2,4-triazol-3-tiol proporciona una combinación única de propiedades electrónicas y estéricas, mejorando su actividad biológica y convirtiéndolo en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H10ClN5S |
|---|---|
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10ClN5S/c15-12-5-3-11(4-6-12)13-18-19-14(21)20(13)17-9-10-2-1-7-16-8-10/h1-9H,(H,19,21)/b17-9+ |
Clave InChI |
CKHPKMFDMNCROV-RQZCQDPDSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC(=CN=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12001742.png)







![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001767.png)
![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)


